2,6-Dibromo-3-fluoropyridine
Overview
Description
2,6-Dibromo-3-fluoropyridine is a halogenated pyridine compound. At room temperature and pressure, it appears as a white to off-white solid powder. This compound is known for its significant basicity and ability to form salts with various acidic substances . It is widely used as an intermediate in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
Target of Action
2,6-Dibromo-3-fluoropyridine is a fluorinated pyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They are less reactive than their chlorinated and brominated analogues
Mode of Action
Fluoropyridines in general are known to interact with various biological targets due to the presence of fluorine, a strong electron-withdrawing substituent . This results in interesting and unusual physical, chemical, and biological properties .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications . They are often used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Result of Action
Fluoropyridines are known to have various biological applications, including potential use as imaging agents .
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-fluoropyridine with bromine in the presence of a catalyst . Another approach involves the use of 2,6-dibromopyridine as a starting material, which is then fluorinated using reagents like potassium fluoride (KF) in a polar aprotic solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-fluoropyridine undergoes various chemical reactions, primarily focusing on the bromine atoms on the pyridine ring. These reactions include:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles in the presence of a catalyst, such as palladium, to form arylated pyridine derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) in DMF are commonly used.
Cross-Coupling: Palladium catalysts and aryl boronic acids are typical reagents.
Major Products
The major products formed from these reactions are functionalized pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,6-Dibromo-3-fluoropyridine is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
2,6-Dibromo-3-fluoropyridine can be compared with other halogenated pyridines, such as:
2,6-Dibromopyridine: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
3-Fluoropyridine: Lacks the bromine atoms, resulting in different reactivity and applications.
2,6-Difluoropyridine: Contains two fluorine atoms, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which provides a unique reactivity profile and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2,6-dibromo-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAOEPAQKOERAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680567 | |
Record name | 2,6-Dibromo-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41404-59-5 | |
Record name | 2,6-Dibromo-3-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41404-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIBROMO-3-FLUOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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